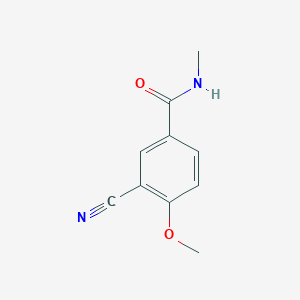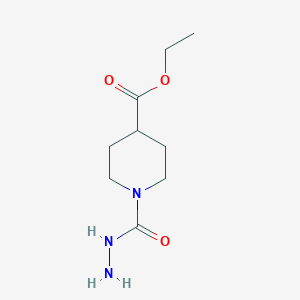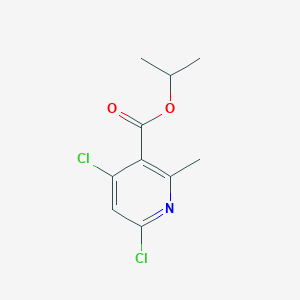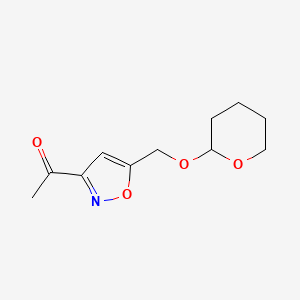![molecular formula C11H11N B8776503 2,3-dihydro-1H-pyrrolo[1,2-a]indole CAS No. 1421-19-8](/img/structure/B8776503.png)
2,3-dihydro-1H-pyrrolo[1,2-a]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The tricyclic 2,3-dihydro-1H-pyrrolo[1,2-a]indole core is a structural motif in a range of natural indole alkaloids . It has been found in bisindole alkaloids flinderoles, isolated from plants belonging to the genus Flindersia . Derivatives of this compound have shown potential for the treatment of autoimmune conditions, obesity, and diabetes . They also exhibit anti-inflammatory, analgesic, and anticancer properties .
Synthesis Analysis
The synthesis of this compound derivatives involves methods that are applicable to the creation of different types of bonds . The most frequently used approach is intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the this compound ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Molecular Structure Analysis
The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include intramolecular alkylation of the indole nitrogen atom with halides or mesylates . The assembly of the this compound ring was performed by a cascade reaction of indoles with dielectrophilic α-keto-β,γ-unsaturated esters .Wirkmechanismus
While the exact mechanism of action for 2,3-dihydro-1H-pyrrolo[1,2-a]indole is not explicitly stated in the sources, it’s known that its derivatives have shown potential for the treatment of various conditions. For instance, they have been found to act as S1P 1 receptor agonists, 5-HT 2c receptor agonists, and selective inhibitors of PKCβ-protein kinase .
Eigenschaften
CAS-Nummer |
1421-19-8 |
|---|---|
Molekularformel |
C11H11N |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrrolo[1,2-a]indole |
InChI |
InChI=1S/C11H11N/c1-2-6-11-9(4-1)8-10-5-3-7-12(10)11/h1-2,4,6,8H,3,5,7H2 |
InChI-Schlüssel |
RJXOMHFQIVWQTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC3=CC=CC=C3N2C1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B8776428.png)
![2-{[(4-Bromo-1H-imidazol-5-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8776433.png)
![2-(cyclopropylmethyl)-1H-benzo[d]imidazole](/img/structure/B8776440.png)



![1,2,4-Oxadiazole-3-carboxylic acid, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B8776463.png)
![tert-Butyl 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-ylcarbamate](/img/structure/B8776466.png)





![4-((1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)benzenamine](/img/structure/B8776511.png)